
3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine typically involves the formation of the triazole ring followed by the introduction of the thiadiazole and methylsulfanyl groups. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the triazole ring.
Substitution reactions: Introduction of the thiadiazole and methylsulfanyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the nitrogen or sulfur atoms, altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazole or thiadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Materials Science:
Biology
Antimicrobial Activity: Compounds with similar structures have been investigated for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Polymer Science: Incorporation into polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylsulfanyl)-5-(1,2,4-triazol-4-yl)-1,2,3-thiadiazole
- 5-(1,2,3-Thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine
Uniqueness
The uniqueness of 3-(Methylsulfanyl)-5-(1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
64369-19-3 |
|---|---|
Molekularformel |
C5H6N6S2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
3-methylsulfanyl-5-(thiadiazol-5-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C5H6N6S2/c1-12-5-9-8-4(11(5)6)3-2-7-10-13-3/h2H,6H2,1H3 |
InChI-Schlüssel |
DFOLWCRCQZUQIA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(N1N)C2=CN=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
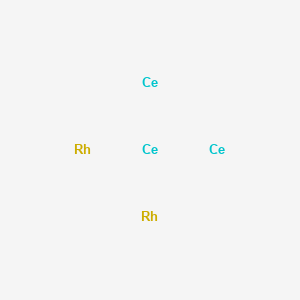
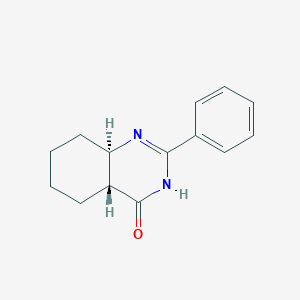
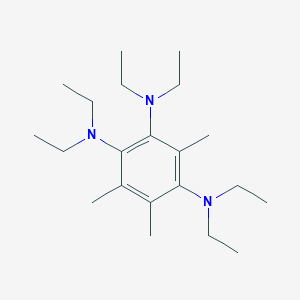
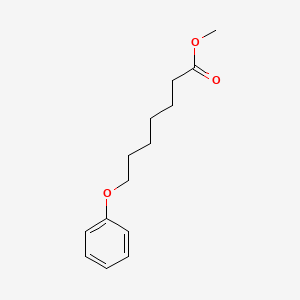
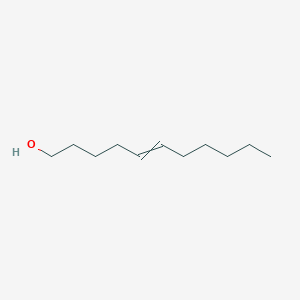
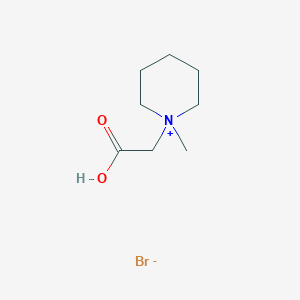


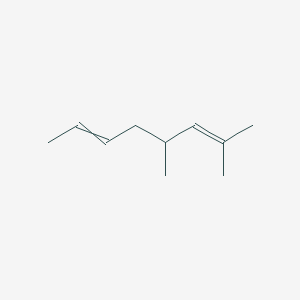
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
